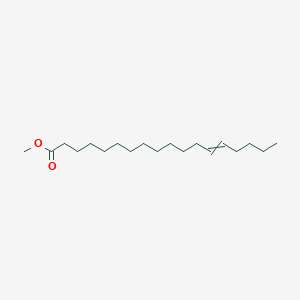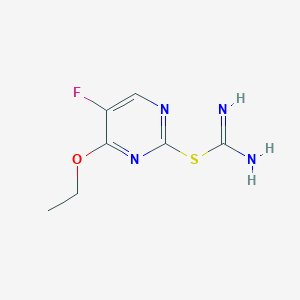![molecular formula C12H22O5 B13417006 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate is a chemical compound with the molecular formula C24H46O9. . This compound is part of the propylene glycol family and is characterized by its multiple propoxy groups and an acrylate group. It is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate typically involves the reaction of propylene oxide with propylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or a base like sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where propylene oxide and propylene glycol are mixed and reacted under elevated temperatures and pressures. The process is monitored to ensure consistent quality and to minimize by-products. The final product is purified through distillation or other separation techniques to obtain the desired compound .
化学反応の分析
Types of Reactions
2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the acrylate group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
科学的研究の応用
2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties
作用機序
The mechanism of action of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate involves its interaction with various molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that provide structural integrity to materials. The hydroxyl groups can form hydrogen bonds, enhancing the compound’s adhesive properties. These interactions contribute to its effectiveness in industrial and biomedical applications .
類似化合物との比較
Similar Compounds
Dipropylene glycol: Similar structure but with fewer propoxy groups.
Tripropylene glycol: Contains three propoxy groups, making it less complex than 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate.
Tetrapropylene glycol: Similar structure but lacks the acrylate group
Uniqueness
This compound is unique due to its combination of multiple propoxy groups and an acrylate group. This structure imparts distinct properties, such as enhanced adhesive strength and biocompatibility, making it suitable for specialized applications in various fields .
特性
分子式 |
C12H22O5 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
2-[2-(2-hydroxypropoxy)propoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C12H22O5/c1-5-12(14)17-8-11(4)16-7-10(3)15-6-9(2)13/h5,9-11,13H,1,6-8H2,2-4H3 |
InChIキー |
UMMIZGNYKZSAOE-UHFFFAOYSA-N |
正規SMILES |
CC(COC(C)COC(C)COC(=O)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)







![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
